4,7-Epoxybenzo(c)thiophene-1,3-dione, hexahydro-3a,7a-dimethyl-, (3a-alpha,4-beta,7-beta,7a-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Epoxybenzo©thiophene-1,3-dione, hexahydro-3a,7a-dimethyl-, (3a-alpha,4-beta,7-beta,7a-alpha)- is a complex organic compound with the molecular formula C8H10O3S and a molecular weight of 186.228 . This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of 4,7-Epoxybenzo©thiophene-1,3-dione, hexahydro-3a,7a-dimethyl-, (3a-alpha,4-beta,7-beta,7a-alpha)- involves several steps. One common method includes the epoxidation of unsaturated cyclic sulphones. This process typically involves the use of reagents such as peracids or hydrogen peroxide in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiophene ring. Common reagents used in these reactions include acids, bases, and other organic solvents.
Scientific Research Applications
4,7-Epoxybenzo©thiophene-1,3-dione, hexahydro-3a,7a-dimethyl-, (3a-alpha,4-beta,7-beta,7a-alpha)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione and 4,7-Epoxyisobenzofuran-1,3-dione . Compared to these compounds, 4,7-Epoxybenzo©thiophene-1,3-dione, hexahydro-3a,7a-dimethyl-, (3a-alpha,4-beta,7-beta,7a-alpha)- is unique due to its specific structural features and chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
127311-84-6 |
---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-2,6-dimethyl-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O3S/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5-,6+,9+,10- |
InChI Key |
JYRAGSXFSDKNJV-XCVPVQRUSA-N |
Isomeric SMILES |
C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)SC2=O)C)O3 |
Canonical SMILES |
CC12C3CCC(C1(C(=O)SC2=O)C)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.